molecular formula C24H25N5O7 B2927998 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 921480-89-9

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2927998
CAS RN: 921480-89-9
M. Wt: 495.492
InChI Key: CPHXGIWERNEJSN-UHFFFAOYSA-N
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Description

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O7 and its molecular weight is 495.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with structural similarities, including furan and piperazine moieties, have been synthesized and evaluated for their pharmacological properties. For example, a novel series of derivatives incorporating furan and piperazine was designed and assessed for antidepressant and antianxiety activities. These compounds demonstrated significant activity in behavioral tests, highlighting the therapeutic potential of such chemical structures in addressing mental health disorders (Kumar et al., 2017).

Antimicrobial Activities

Azole derivatives, including structural motifs similar to the compound , were synthesized from furan-2-carbohydrazide and demonstrated antimicrobial activities against various microorganisms. This research showcases the potential of furan-based compounds in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Başoğlu et al., 2013).

Cytotoxic Evaluation

Research on benzodifuranyl compounds derived from visnaginone and khellinone, which share the furan component, revealed significant analgesic and anti-inflammatory activities. These compounds were also evaluated for their COX-1/COX-2 inhibitory properties, suggesting their potential in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Compounds with piperazine and acetamide groups were synthesized and tested for their anticonvulsant activity. The study identified several molecules with protective effects in epilepsy models, highlighting the potential of such structural frameworks in epilepsy treatment (Obniska et al., 2015).

properties

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O7/c1-35-22-15-28(16-23(31)25-17-4-2-5-18(12-17)29(33)34)19(13-20(22)30)14-26-7-9-27(10-8-26)24(32)21-6-3-11-36-21/h2-6,11-13,15H,7-10,14,16H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHXGIWERNEJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

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